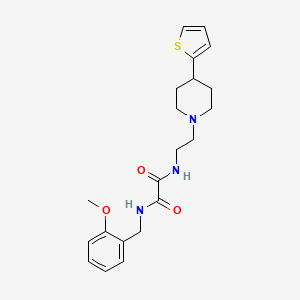

N1-(2-methoxybenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide

Description

N1-(2-Methoxybenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is an oxalamide derivative characterized by a 2-methoxybenzyl group at the N1 position and a 4-(thiophen-2-yl)piperidin-1-yl ethyl moiety at the N2 position. Oxalamides are known for their structural versatility, enabling interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name |

N'-[(2-methoxyphenyl)methyl]-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S/c1-27-18-6-3-2-5-17(18)15-23-21(26)20(25)22-10-13-24-11-8-16(9-12-24)19-7-4-14-28-19/h2-7,14,16H,8-13,15H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASCWIUAEHMIRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCCN2CCC(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several oxalamides documented in the literature. Key comparisons include:

2.1. Substituted Benzyl Oxalamides

Key Observations :

- Substituent Effects : The 2-methoxybenzyl group in the target compound differs from the 2,4-dimethoxybenzyl or 2-methoxy-4-methylbenzyl groups in analogs like S334. These substitutions may alter metabolic stability or receptor binding. For example, S336’s 2,4-dimethoxybenzyl group enhances umami potency, while methyl or halogen substituents (e.g., in compounds 16–23) modulate electronic properties and solubility .

- Heterocyclic Moieties : The 4-(thiophen-2-yl)piperidine group introduces sulfur-containing aromaticity, contrasting with pyridine (S336) or phenyl (17) groups. Thiophene derivatives often exhibit distinct pharmacokinetic profiles due to altered lipophilicity and metabolic oxidation pathways .

Key Observations :

- The target compound’s lack of toxicity data contrasts with S336’s well-established safety profile. 16.101) share low toxicity due to predictable oxidative metabolism, yielding non-reactive metabolites .

- Thiophene-containing compounds may pose unique toxicological risks, as thiophene rings can form reactive metabolites via CYP450-mediated oxidation .

Key Observations :

- Electron-donating groups (e.g., methoxy, ethoxy) generally improve yields, while electron-withdrawing groups (e.g., cyano) reduce efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.